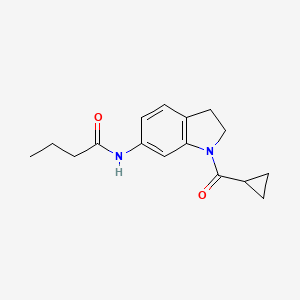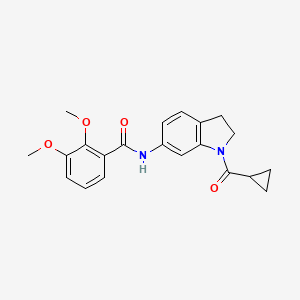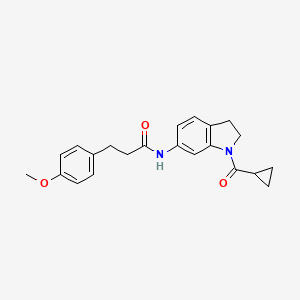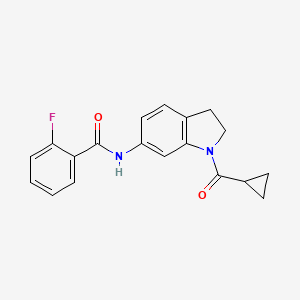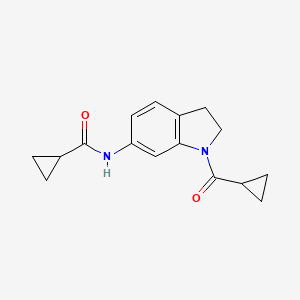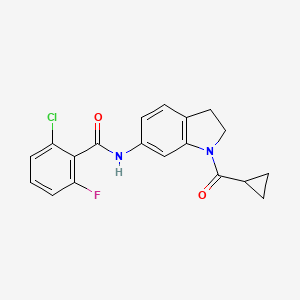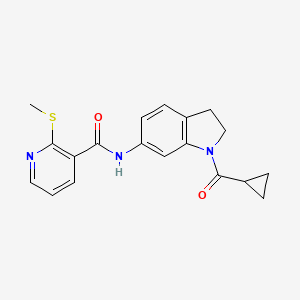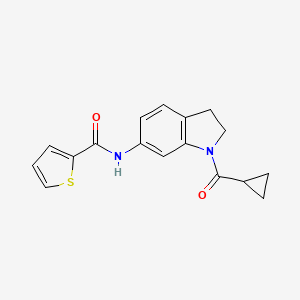
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, are synthesized from related compounds through various chemical reactions .Aplicaciones Científicas De Investigación
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been studied extensively in recent years due to its potential in a variety of scientific applications. This compound has been found to be an effective inhibitor of COX-2, which is an important enzyme involved in the synthesis of prostaglandins. This compound has also been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-beta plaque formation in the brain.
Mecanismo De Acción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been found to inhibit COX-2 by binding to its active site, which prevents the enzyme from catalyzing the synthesis of prostaglandins. This compound has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase, which is involved in the synthesis of leukotrienes. Additionally, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties by modulating the activity of various cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of COX-2, which is an important enzyme involved in the synthesis of prostaglandins. Additionally, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties by modulating the activity of various cell signaling pathways. Furthermore, this compound has been found to reduce amyloid-beta plaque formation in the brain, which has potential implications for the treatment of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage of this compound is that it can be synthesized using a variety of methods, including the use of thiophene-2-carboxylic acid and a cyclopropanecarbonyl group. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, this compound has also been found to be toxic at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a wide range of potential applications and future directions. One potential direction is to further explore the anti-inflammatory, anti-cancer, and anti-bacterial properties of this compound. Additionally, this compound could be studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-beta plaque formation in the brain. Furthermore, this compound could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson’s disease and Huntington’s disease. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease.
Métodos De Síntesis
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide can be synthesized using a variety of methods, including the use of thiophene-2-carboxylic acid and a cyclopropanecarbonyl group. The synthesis of this compound begins by reacting thiophene-2-carboxylic acid with a cyclopropanecarbonyl group in aqueous solution. This reaction yields the intermediate product, this compound-2-carboxylic acid. This intermediate product is then reacted with a base such as sodium hydroxide to yield the final product, this compound.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKEAGOGNRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


